2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole
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Overview
Description
2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chlorophenyl group at the 2-position and two methoxy groups at the 4 and 6 positions of the indole ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole typically involves the reaction of 4-chloroaniline with appropriate methoxy-substituted indole precursors. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process generally includes steps like purification through column chromatography and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex indole derivatives.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole involves its interaction with specific molecular targets. The compound is known to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
4-Chloro-2-methoxyphenyl indole: Another synthetic indole derivative with comparable chemical properties.
Uniqueness
2-(4-Chlorophenyl)-4,6-dimethoxy-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and methoxy substituents enhances its reactivity and potential therapeutic applications compared to other indole derivatives .
Properties
CAS No. |
827024-94-2 |
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Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,6-dimethoxy-1H-indole |
InChI |
InChI=1S/C16H14ClNO2/c1-19-12-7-15-13(16(8-12)20-2)9-14(18-15)10-3-5-11(17)6-4-10/h3-9,18H,1-2H3 |
InChI Key |
IGSYCDHTXOCIIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C3=CC=C(C=C3)Cl)C(=C1)OC |
Origin of Product |
United States |
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